molecular formula C24H34ClN5O4S B12387563 Yonkenafil hydrochloride

Yonkenafil hydrochloride

Cat. No.: B12387563
M. Wt: 524.1 g/mol
InChI Key: CDCLCASCGRHUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yonkenafil hydrochloride is a novel pharmacological compound that has garnered significant interest within the scientific community due to its potential therapeutic benefits. The primary indication for this compound is the treatment of erectile dysfunction, a condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Yonkenafil hydrochloride involves several synthetic stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the purity and yield of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure consistency and efficiency. The process involves large-scale reactors, precise control of reaction parameters, and rigorous quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: Yonkenafil hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of Yonkenafil hydrochloride centers on its inhibition of the phosphodiesterase type 5 enzyme. This enzyme is predominantly found in the smooth muscle cells lining the blood vessels of the corpus cavernosum in the penis and the pulmonary vasculature . By inhibiting phosphodiesterase type 5, this compound increases the levels of cyclic guanosine monophosphate, a molecule that mediates the relaxation of smooth muscle tissues. This results in the dilation of blood vessels and enhanced blood flow to targeted areas .

Comparison with Similar Compounds

Uniqueness of Yonkenafil Hydrochloride: this compound is unique due to its potential improved effectiveness and better side effect profile compared to other phosphodiesterase type 5 inhibitors.

Properties

Molecular Formula

C24H34ClN5O4S

Molecular Weight

524.1 g/mol

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C24H33N5O4S.ClH/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29;/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30);1H

InChI Key

CDCLCASCGRHUNT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl

Origin of Product

United States

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